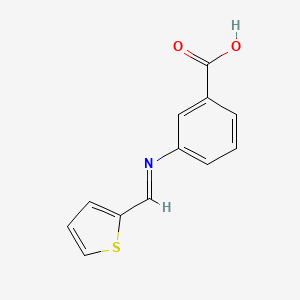
3-Carboxy-N-(2-thenylidene)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Carboxy-N-(2-thenylidene)aniline is an organic compound with the molecular formula C12H9NO2S It is known for its unique structure, which includes a carboxylic acid group and a thenylidene group attached to an aniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Carboxy-N-(2-thenylidene)aniline typically involves the condensation of 3-carboxyaniline with 2-thenaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3-Carboxy-N-(2-thenylidene)aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the thenylidene group to a thenyl group or reduce the carboxylic acid to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like sulfuric acid (H2SO4) or nitric acid (HNO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Reduced forms of the thenylidene group or carboxylic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
3-Carboxy-N-(2-thenylidene)aniline has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and polymers.
Biology: The compound can be used in the study of enzyme immobilization and as a probe for biochemical assays.
Industry: Utilized in the production of advanced materials, such as conductive polymers and nanofibers.
Mecanismo De Acción
The mechanism of action of 3-Carboxy-N-(2-thenylidene)aniline depends on its specific application. In enzyme immobilization, for example, the compound can form covalent bonds with enzyme molecules, enhancing their stability and activity. The carboxylic acid group can interact with various molecular targets, facilitating binding and reactivity in biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Nitro-N-(2-thienylmethylene)aniline
- 4-Carboxy-N-(4-isopropylbenzylidene)aniline
- 3-Chloro-N-(2-hydroxybenzylidene)aniline
Uniqueness
3-Carboxy-N-(2-thenylidene)aniline is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a carboxylic acid and a thenylidene group allows for versatile chemical modifications and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
64857-03-0 |
|---|---|
Fórmula molecular |
C12H9NO2S |
Peso molecular |
231.27 g/mol |
Nombre IUPAC |
3-(thiophen-2-ylmethylideneamino)benzoic acid |
InChI |
InChI=1S/C12H9NO2S/c14-12(15)9-3-1-4-10(7-9)13-8-11-5-2-6-16-11/h1-8H,(H,14,15) |
Clave InChI |
IJPHFFKXZSGFAS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)N=CC2=CC=CS2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


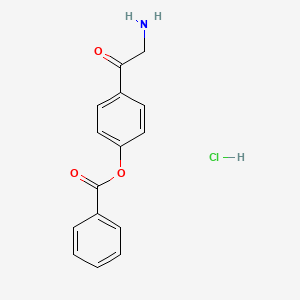
amino]-](/img/structure/B15077175.png)
![(5E)-5-(4-Butoxy-3-methoxybenzylidene)-2-(3-pyridinyl)[1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077178.png)


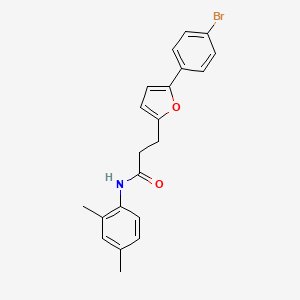
![(2E)-2-(3-chlorobenzylidene)-5,6-diphenylimidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B15077209.png)
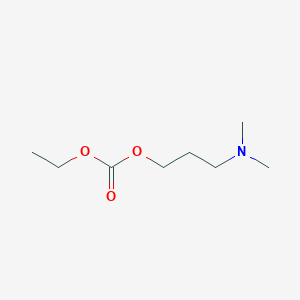
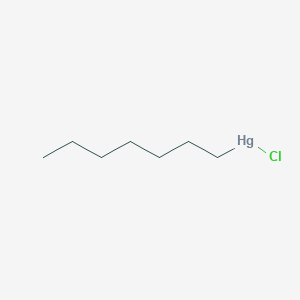
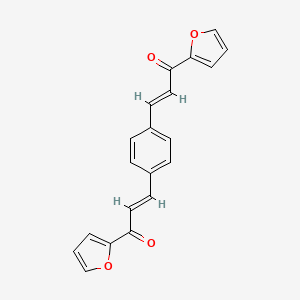
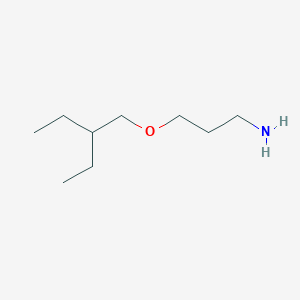
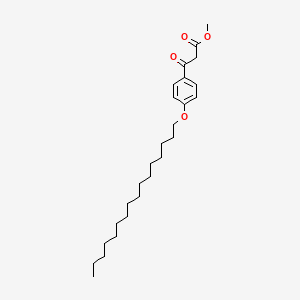
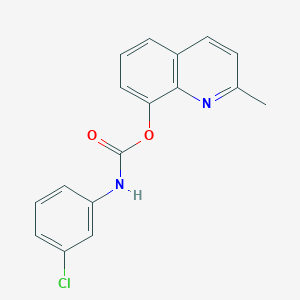
![(5Z)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15077258.png)
